molecular formula C8H3BrN2O4 B1410295 4-Bromo-3-cyano-5-nitrobenzoic acid CAS No. 1807029-68-0

4-Bromo-3-cyano-5-nitrobenzoic acid

Cat. No.: B1410295
CAS No.: 1807029-68-0
M. Wt: 271.02 g/mol
InChI Key: GRSYDASLFWTKRG-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a bromine atom at the para position (C4), a cyano group at the meta position (C3), and a nitro group at the ortho position relative to the carboxylic acid moiety (C5). This combination of electron-withdrawing groups (EWGs) confers unique chemical properties, including enhanced acidity compared to simpler benzoic acids.

Properties

CAS No.

1807029-68-0

Molecular Formula

C8H3BrN2O4

Molecular Weight

271.02 g/mol

IUPAC Name

4-bromo-3-cyano-5-nitrobenzoic acid

InChI

InChI=1S/C8H3BrN2O4/c9-7-5(3-10)1-4(8(12)13)2-6(7)11(14)15/h1-2H,(H,12,13)

InChI Key

GRSYDASLFWTKRG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-bromo-3-cyano-5-nitrobenzoic acid can be contextualized by comparing it to related brominated nitrobenzoic acids. Key differences in substituent positions, functional groups, and inferred properties are summarized below:

Structural Comparison

Compound Name Substituents (Positions) Functional Groups Key Properties (Inferred) Reference
4-Bromo-3-cyano-5-nitrobenzoic acid Br (C4), CN (C3), NO₂ (C5) Carboxylic acid, cyano, nitro, Br High acidity, polar, reactive Target Compound
3-Bromo-4-hydroxy-5-nitrobenzoic acid Br (C3), OH (C4), NO₂ (C5) Carboxylic acid, hydroxyl, nitro Moderate acidity, H-bonding
5-Bromo-2-methyl-3-nitrobenzoic acid Br (C5), CH₃ (C2), NO₂ (C3) Carboxylic acid, methyl, nitro Lower polarity, steric hindrance
2-Bromo-3-methyl-5-nitrobenzoic acid Br (C2), CH₃ (C3), NO₂ (C5) Carboxylic acid, methyl, nitro Moderate solubility, thermal stability
3-Bromo-5-fluoro-2-nitrobenzoic acid Br (C3), F (C5), NO₂ (C2) Carboxylic acid, fluoro, nitro Enhanced electrophilicity

Functional Group Impact

  • Cyano vs. Hydroxy/Methyl Groups: The cyano group in the target compound is a stronger EWG than hydroxy or methyl groups, increasing acidity (pKa ~1-2) compared to 3-bromo-4-hydroxy-5-nitrobenzoic acid (pKa ~2-3) . Methyl groups, as in 5-bromo-2-methyl-3-nitrobenzoic acid, reduce polarity and may hinder reactivity due to steric effects .
  • Nitro Group Position : The nitro group at C5 in the target compound enhances resonance stabilization of the carboxylate anion, whereas its placement at C2 or C3 in analogs alters electronic distribution and reactivity patterns .
  • Halogen Effects : Bromine’s size and electronegativity influence steric and electronic properties differently than smaller halogens like fluorine. For example, 3-bromo-5-fluoro-2-nitrobenzoic acid exhibits greater electrophilicity at the nitro position due to fluorine’s inductive effects .

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